molecular formula C16H15N3O4 B13094024 Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13094024
M. Wt: 313.31 g/mol
InChI Key: ABHMONHFLFUORP-UHFFFAOYSA-N
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Description

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a benzyl ester moiety in its structure suggests that it might exhibit interesting chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One possible route could be:

    Formation of the Naphthyridine Core: Starting from a suitable pyridine derivative, the naphthyridine core can be constructed through cyclization reactions.

    Nitration: Introduction of the nitro group can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group can be esterified using benzyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like pyridine.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Carboxylic Acid: From the hydrolysis of the ester group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nitro and ester groups.

    Medicine: Potential use as a lead compound in drug discovery for its biological activity.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid form, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,6-naphthyridine: Lacks the benzyl ester group.

    Benzyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Has an amino group instead of a nitro group.

    Benzyl 3-nitroquinoline-6-carboxylate: Contains a quinoline core instead of a naphthyridine core.

Uniqueness

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the combination of its nitro group, benzyl ester, and naphthyridine core, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

benzyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C16H15N3O4/c20-16(23-11-12-4-2-1-3-5-12)18-7-6-15-13(10-18)8-14(9-17-15)19(21)22/h1-5,8-9H,6-7,10-11H2

InChI Key

ABHMONHFLFUORP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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